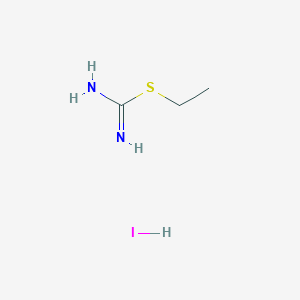

S-ethylisothiourea hydroiodide

Description

Positioning within Isothiourea Chemistry and its Academic Significance

Isothioureas are a class of organosulfur compounds that are isomers of thiourea (B124793), characterized by a double bond between a carbon and a nitrogen atom instead of the carbon-sulfur double bond found in thioureas. fishersci.com This structural arrangement imparts unique chemical properties that have been exploited in various fields, including organic synthesis and medicinal chemistry. ontosight.aikeaipublishing.com Isothioureas can act as intermediates in the synthesis of other molecules, serve as organocatalysts, or function as ligands in transition metal catalysis. keaipublishing.comrsc.org

S-ethylisothiourea hydroiodide is a salt form of S-ethylisothiourea, where the basic isothiourea moiety is protonated and paired with an iodide counter-ion. This salt form often enhances the compound's stability and solubility in aqueous solutions, which is advantageous for many biological research applications. The academic significance of this compound stems primarily from its ability to interact with and modulate the activity of specific enzymes, making it a valuable molecular probe.

Overview of Primary Research Domains and Applications

The principal research application of this compound is as an inhibitor of nitric oxide synthases (NOS). drugbank.com Nitric oxide (NO) is a critical signaling molecule in various physiological and pathological processes, and its production is catalyzed by a family of NOS enzymes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govnih.gov S-ethylisothiourea has been shown to be a potent inhibitor of all three human NOS isozymes. nih.govresearchgate.net

This inhibitory activity has led to its use in studies investigating the role of nitric oxide in various biological contexts, including:

Neuroscience: To probe the function of NO as a neurotransmitter. nih.gov

Cardiovascular Research: To understand the role of NO in blood pressure regulation and other cardiovascular functions. colab.ws

Inflammation and Immunology: To investigate the involvement of NO in inflammatory processes and septic shock. oup.comnih.gov

Evolution of Isothiourea Compounds as Biochemical Probes

The use of isothiourea derivatives as biochemical probes has evolved significantly over time. Initially recognized for their synthetic versatility, researchers began to explore their biological activities. The discovery of the inhibitory effects of compounds like S-ethylisothiourea on nitric oxide synthase was a pivotal moment, opening up new avenues for their application in biomedical research. nih.govresearchgate.net

This initial discovery spurred further research into structure-activity relationships, with scientists synthesizing and testing a wide range of substituted isothiourea compounds to identify more potent and selective inhibitors. nih.govcolab.ws For instance, research has shown that different alkyl substitutions on the sulfur atom can influence the inhibitory potency, suggesting the presence of a small hydrophobic pocket in the enzyme's active site. nih.gov

More recent developments have focused on creating isothiourea derivatives with improved properties, such as enhanced selectivity for specific NOS isoforms or the ability to be incorporated into more complex molecules like dipeptides to target specific cellular locations. nih.govmdpi.com The development of cyclic isothioureas and their derivatives is another area of active research, with the aim of creating novel compounds with a range of potential therapeutic properties. researchgate.netresearchgate.net Furthermore, isothiourea derivatives have been investigated for their potential in other areas, such as antimicrobial and anti-proliferative agents, highlighting the ongoing evolution of this class of compounds as versatile biochemical probes. acs.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13882-27-4 |

|---|---|

Molecular Formula |

C3H9IN2S |

Molecular Weight |

232.09 g/mol |

IUPAC Name |

ethyl carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C3H8N2S.HI/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H |

InChI Key |

HQOMUNLDICRZCS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=N)N.I |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Derivatization

Fundamental Synthetic Pathways for S-Ethylisothiourea

The synthesis of S-alkylisothiourea salts, including S-ethylisothiourea hydroiodide, is a fundamental process in organic chemistry, typically involving the direct alkylation of thiourea (B124793).

The most common and direct method for synthesizing S-alkylisothiourea salts is the reaction of thiourea with an appropriate alkyl halide. In the case of this compound, this involves the reaction of thiourea with ethyl iodide. The sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. The general reaction is straightforward and provides a high yield of the desired isothiouronium salt. For instance, reacting thiourea with methyl bromide in methanol is a known method for producing S-methylisothiouronium bromide. google.com A similar principle applies to the synthesis using ethyl iodide to yield the corresponding hydroiodide salt.

Table 1: General Conditions for S-Alkylation of Thiourea

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| Thiourea | Ethyl Iodide | Ethanol | This compound |

The formation of S-ethylisothiourea from thiourea and ethyl iodide proceeds through a bimolecular nucleophilic substitution (SN2) reaction mechanism. In this mechanism, the sulfur atom of the thiourea molecule, being a potent nucleophile, attacks the electrophilic α-carbon of the ethyl iodide. This attack occurs from the side opposite to the leaving group (the iodide ion), leading to an inversion of stereochemistry if the carbon were chiral.

The reaction is considered bimolecular because the rate-determining step involves the collision of two species: the thiourea molecule and the ethyl iodide molecule. The reaction proceeds in a single, concerted step where the C-S bond forms simultaneously as the C-I bond breaks. masterorganicchemistry.comyoutube.com Ethyl iodide is a primary alkyl halide, which favors the SN2 pathway due to the low steric hindrance around the reaction center, allowing for easy access by the nucleophile. youtube.com

Advanced Approaches to Isothiourea Derivative Synthesis

Beyond the fundamental synthesis, more advanced methods have been developed for creating diverse libraries of isothiourea derivatives for various research applications, including drug discovery.

Solid-phase synthesis has emerged as a powerful technique for generating libraries of organic molecules, including isothiourea derivatives. units.itacs.org This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. In the context of isothiourea synthesis, a resin-bound thiouronium salt can be used as a key intermediate. units.it For example, a polymer-bound benzyl (B1604629) chloride can be treated with thiourea to form a resin-bound thiouronium salt. This intermediate can then be reacted with various other building blocks to create a diverse range of heterocyclic compounds, such as dihydropyrimidines. units.it The final products are then cleaved from the resin. This approach is highly efficient for creating large numbers of related compounds for screening purposes. acs.org

The rational design of isothiourea derivatives aims to fine-tune their physicochemical properties, such as solubility, stability, and lipophilicity, which are critical for their potential applications. The choice of the counter-ion (e.g., hydrochloride, hydrobromide, or hydroiodide) can significantly impact these properties. A study on various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea demonstrated that the halogen atom affects solubility in both water and n-octanol. acs.orgnih.gov By systematically modifying the structure—for instance, by introducing different substituents on the nitrogen atoms or altering the S-alkyl group—researchers can modulate these attributes. This approach often involves creating donor-π-bridge-acceptor (D-π-A) structures to influence electronic and photophysical properties. mdpi.com The goal is to optimize the molecule's properties for a specific purpose, such as improving its ability to cross cell membranes or enhancing its stability in a physiological environment. acs.orgnih.gov

Table 2: Influence of Counter-Ion on Physicochemical Properties of Isothiourea Salts

| Compound | Counter-Ion | Effect on Solubility |

|---|---|---|

| 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea salt | Hydrochloride | Specific solubility profile in water/n-octanol acs.orgnih.gov |

| 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea salt | Hydrobromide | Specific solubility profile in water/n-octanol acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like S-ethylisothiourea relates to its biological activity. These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating the biological effects of these new compounds. nih.govmdpi.com

For isothiourea derivatives, which are known inhibitors of nitric oxide synthase (NOS), SAR studies help to identify the key structural features required for potent and selective inhibition. nih.govnih.gov For example, researchers might synthesize analogs of S-ethylisothiourea with different alkyl groups on the sulfur atom (e.g., methyl, propyl) to see how the chain length affects inhibitory activity. ub.edu Other modifications could include adding substituents to the nitrogen atoms. By comparing the activity of these analogs, a model can be built to predict which structural features enhance or diminish the desired biological effect. nih.gov This information is invaluable for designing more potent and selective next-generation compounds. researchgate.net

Systematic Substitution on the Isothiourea Moiety

The isothiourea core of S-ethylisothiourea serves as a critical pharmacophore, and its systematic derivatization has been a key strategy in modulating biological activity, particularly as inhibitors of nitric oxide synthases (NOS). Research has focused on understanding the structure-activity relationships (SAR) by modifying both the S-alkyl group and the terminal nitrogen atoms of the isothiourea moiety.

One of the primary sites for substitution is the S-alkyl chain. Comparative studies on the inhibitory activity of various S-substituted isothioureas on inducible nitric oxide synthase (iNOS) have revealed a distinct sensitivity to the length and bulk of this chain. For instance, the inhibitory potency of S-substituted isothioureas tends to decrease sharply if the alkyl side chain is extended beyond two carbon atoms. nih.gov This suggests that the binding pocket, particularly for iNOS, has a specific spatial constraint that optimally accommodates a smaller S-alkyl group like the ethyl group in S-ethylisothiourea.

Substitutions on the nitrogen atoms of the isothiourea group also significantly impact activity. Introducing alkyl or even amino groups to one or both of the nitrogen atoms has been shown to substantially reduce the inhibitory potency against NOS. nih.gov However, in more complex analog designs, such as S-ethyl-isothiocitrulline-based structures, substitution on a primary amine can be beneficial. The introduction of mono- or disubstitutions, for example with benzyl groups, on a terminal amine has been shown to generate compounds with significantly increased potency for inhibiting neuronal NOS (nNOS) and iNOS. nih.gov

These findings highlight the sensitive structural requirements for potent activity. The data suggests that while the core S-ethylisothiourea structure is a potent inhibitor, modifications must be carefully considered. Changes to the S-alkyl chain length are generally detrimental, whereas substitutions on the nitrogen atoms can either decrease or, in the context of more complex analogs, increase potency depending on the specific structural framework. nih.govnih.gov

| Compound/Modification | Effect on iNOS Inhibitory Activity | Reference |

|---|---|---|

| S-methylisothiourea (SMT) | Potent inhibitor | nih.gov |

| S-ethylisothiourea (Ethyl-TU) | Potent inhibitor, EC50 8-24 times lower than NG-methyl-L-arginine | nih.gov |

| S-isopropylisothiourea | Potent inhibitor | nih.gov |

| S-n-propyl, S-t-butyl, S-n-butyl-isothioureas | Sharp decline in inhibitory activity | nih.gov |

| Nitrogen substitution (alkyl or amino on SMT) | Substantially reduced potency | nih.gov |

| Benzyl substitution on terminal amine of 1,2,4-oxadiazole (B8745197) analog | Significantly increased inhibitory potency against nNOS and iNOS | nih.gov |

Conformational Restraints and Molecular Flexibility in Analog Design

Molecular flexibility is a critical parameter in drug design, influencing how a ligand binds to its target protein. nih.govosu.edu The isothiourea moiety and its flanking groups in S-ethylisothiourea possess a degree of rotational freedom. In analog design, strategically introducing conformational restraints is a powerful tactic to enhance potency and selectivity. researchgate.net By "pre-paying" the entropic penalty of adopting a specific bioactive conformation, a rigidified analog can exhibit higher binding affinity for its target. researchgate.net

The intrinsic dynamic nature of proteins, including target enzymes like nitric oxide synthases, means that their binding pockets are not static but can adopt various conformations. osu.edunih.gov Designing analogs with reduced flexibility can favor binding to a specific conformational state of the receptor, which can lead to improved isoform selectivity. researchgate.net This strategy involves modifying the molecular backbone to limit the number of possible low-energy shapes the molecule can assume.

A practical application of this principle in the design of S-ethylisothiourea-related compounds is the replacement of flexible chemical bonds with more rigid structural motifs. nih.gov For example, in the development of novel NOS inhibitors, researchers have replaced a flexible amide bond in dipeptide-like structures with a more rigid and isosteric 1,2,4-oxadiazole ring. nih.gov This modification serves several purposes:

Reduces Conformational Freedom: The heterocyclic ring system has significantly fewer rotational degrees of freedom compared to the amide bond it replaces.

Modulates Physicochemical Properties: The introduction of the oxadiazole ring can alter properties like metabolic stability and bioavailability. nih.gov

Explores New Binding Interactions: The rigidified scaffold presents its functional groups in a more defined spatial orientation, potentially leading to novel or enhanced interactions within the binding site.

This approach of incorporating rigidifying elements, such as heterocyclic rings, into the design of S-ethylisothiourea analogs is a key strategy for moving from a lead compound to a more refined drug candidate with potentially superior pharmacological properties. researchgate.net Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational space of flexible molecules and to rationally design rigidified analogs that maintain the optimal geometry for binding. osu.edu

| Strategy | Rationale in Analog Design | Example | Potential Outcome |

|---|---|---|---|

| Incorporation of Cyclic Moieties | Reduces the number of rotatable bonds, locking the molecule into a more defined conformation. | Replacing a flexible amide linker with a 1,2,4-oxadiazole ring. nih.gov | Enhanced potency, improved selectivity, increased metabolic stability. nih.govresearchgate.net |

| Introduction of Double or Triple Bonds | Restricts rotation around the bond axis, leading to a more planar and rigid structure. | Not specifically detailed for S-ethylisothiourea in provided context, but a general drug design principle. | Improved binding affinity by reducing the entropic cost of binding. researchgate.net |

| Use of Bulky Groups | Can sterically hinder rotation around adjacent single bonds, thus limiting conformational freedom. | Not specifically detailed for S-ethylisothiourea in provided context, but a general drug design principle. | Can orient other parts of the molecule for optimal receptor interaction. |

Elucidation of Molecular Mechanisms in Biological Systems

Comprehensive Analysis of Nitric Oxide Synthase (NOS) Inhibition

S-ethylisothiourea is a potent inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), a key signaling molecule in various physiological processes. The interaction of S-ethylisothiourea with NOS has been a subject of detailed investigation to understand its inhibitory mechanisms.

S-ethylisothiourea acts as a competitive inhibitor of nitric oxide synthase (NOS). researchgate.netnih.gov This classification is based on kinetic studies demonstrating that the inhibition can be overcome by increasing the concentration of the enzyme's natural substrate, L-arginine. nih.gov The inhibitory potency of S-ethylisothiourea is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. For the human NOS isoforms, the Ki values have been determined to be 17 nM for inducible NOS (iNOS), 36 nM for endothelial NOS (eNOS), and 29 nM for neuronal NOS (nNOS). researchgate.netnih.gov Notably, the inhibition by S-ethylisothiourea is not time-dependent. researchgate.netnih.gov

Inhibition Constants (Ki) of S-ethylisothiourea for Human NOS Isoforms

| NOS Isoform | Ki Value (nM) |

|---|---|

| iNOS (inducible) | 17 |

| eNOS (endothelial) | 36 |

| nNOS (neuronal) | 29 |

While S-ethylisothiourea is a powerful inhibitor of all three human NOS isoforms, it exhibits a degree of selectivity. Most isothiourea derivatives show a 2 to 6-fold selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS). researchgate.netnih.gov However, S-ethylisothiourea itself is considered to have little selectivity towards either isoform. nih.gov In contrast, some other S-substituted isothioureas, such as S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (aminoethyl-TU), are identified as more selective inhibitors of iNOS activity. nih.gov This differential selectivity among isothiourea derivatives highlights the potential for designing isoform-specific NOS inhibitors.

The binding of S-ethylisothiourea to NOS occurs at the L-arginine binding site, which is consistent with its competitive mode of inhibition. nih.gov Structural analysis and comparison with other analogs suggest that the ethyl group of S-ethylisothiourea fits into a small hydrophobic pocket within the active site. researchgate.netnih.gov This interaction is crucial for its potent inhibitory activity.

The binding of S-ethylisothiourea to the enzyme induces conformational changes. Spectroscopic studies have shown that its binding perturbs the spectrum of iNOS, which is indicative of an alteration in the environment of the bound heme group. researchgate.netnih.gov This suggests that the inhibitor's presence directly influences the electronic and structural properties of this critical catalytic component of the enzyme.

Due to its potent and well-characterized inhibitory activity, S-ethylisothiourea serves as a valuable mechanistic tool in the study of NOS biology. It is frequently used in in vitro and in vivo experimental models to probe the physiological and pathophysiological roles of NO. nih.govnih.gov By inhibiting NOS activity, researchers can investigate the consequences of reduced NO production in various biological contexts, from cardiovascular function to inflammatory responses. nih.govnih.gov Its use has been instrumental in elucidating the downstream effects of NO signaling and the pathological implications of excessive NO production by iNOS. nih.gov

Investigation of Other Enzyme and Receptor Interactions (Relevant Isothiourea Derivatives)

The isothiourea scaffold is not only effective against NOS but has also been explored for its interaction with other enzymes.

Derivatives of isothiourea have been shown to inhibit other enzymes, demonstrating the versatility of this chemical class. For instance, certain thiourea (B124793) derivatives have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. mdpi.commdpi.com Specifically, compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea have demonstrated inhibitory activity against both AChE and BChE. nih.gov Additionally, other functionally substituted thiourea and phenylthiourea (B91264) derivatives have been found to be potent inhibitors of aldose reductase, α-amylase, and α-glycosidase. x-mol.net These findings indicate that the isothiourea and thiourea frameworks can be modified to target a range of enzymes with significant therapeutic potential.

Enzymes Inhibited by Isothiourea and Thiourea Derivatives

| Enzyme | Derivative Class |

|---|---|

| Nitric Oxide Synthase (NOS) | Isothioureas |

| Acetylcholinesterase (AChE) | Thioureas |

| Butyrylcholinesterase (BChE) | Thioureas |

| Aldose Reductase | Thioureas/Phenylthioureas |

| α-Amylase | Thioureas/Phenylthioureas |

| α-Glycosidase | Thioureas/Phenylthioureas |

Cellular and Subcellular Effects of S-Ethylisothiourea Hydroiodide

The primary intracellular effect of this compound is the disruption of nitric oxide-mediated signaling pathways due to its inhibition of NOS. nih.gov One of the most well-characterized downstream targets of NO is soluble guanylate cyclase (sGC). Nitric oxide activates sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By reducing NO levels, this compound is expected to decrease cGMP production, thereby altering these cellular functions.

Another isothiourea derivative, KB-R7943, has been shown to inhibit the reverse mode of the Na+-Ca2+ exchanger and also to block voltage-gated Na+ currents. nih.gov This suggests that the isothiourea structure may have the potential to interact with ion transport mechanisms, which are critical components of intracellular signaling. However, direct evidence for this compound acting on these specific channels is lacking.

The inhibition of NOS by S-ethylisothiourea has been shown to suppress the release of nitrite (B80452) and lactate (B86563) dehydrogenase from vascular smooth muscle cells treated with interleukin-1 beta and forskolin (B1673556). nih.gov This indicates an interference with inflammatory and metabolic signaling pathways within these cells.

There is currently a lack of specific research on the broader metabolomic profile of cells treated with this compound. Such studies would be valuable in providing a more comprehensive understanding of its impact on cellular metabolism beyond the direct effects on NO-related pathways.

The modulation of nitric oxide levels by this compound has significant implications for the regulation of various cellular processes, most notably apoptosis (programmed cell death) and gene expression.

Nitric oxide has a complex, context-dependent role in apoptosis, being either pro-apoptotic or anti-apoptotic depending on its concentration and the cellular environment. nih.gov By inhibiting NO production, S-ethylisothiourea can alter the delicate balance of signals that determine cell fate. For instance, in pancreatic beta-cells, S-ethylisothiourea was found to slightly suppress internucleosomal DNA cleavage, a hallmark of apoptosis, that was induced by NO. nih.gov

Recent research has also linked nitric oxide synthase 2 (NOS2) and S-nitrosothiol signaling to epigenetic modifications. Specifically, high levels of NO have been shown to induce DNA hypomethylation by promoting the degradation of DNA methyltransferase 1 (DNMT1). nih.gov This can lead to the expression of retrotransposons like LINE-1 and contribute to genomic instability and cellular transformation. nih.gov By inhibiting NOS, S-ethylisothiourea could potentially counteract these effects, thereby influencing gene expression patterns and maintaining genomic stability.

Furthermore, isothiocyanates, a related class of compounds, have been demonstrated to induce cell cycle arrest in cancer cells. nih.gov While the mechanisms may differ, this highlights the potential for sulfur-containing organic compounds to influence fundamental cellular processes like cell division.

Table 2: Summary of Cellular Processes Potentially Regulated by this compound via NOS Inhibition

| Cellular Process | Mediating Molecule/Pathway | Potential Effect of this compound |

| Apoptosis | Nitric Oxide (NO) | Modulation of apoptotic signaling (pro- or anti-apoptotic depending on context) nih.govnih.gov |

| Gene Expression | DNA Methylation (DNMT1) | Potential prevention of NO-induced DNA hypomethylation and altered gene expression nih.gov |

| Cell Cycle | Not fully elucidated for S-ethylisothiourea | Potential for influencing cell cycle progression (inferred from related compounds) nih.gov |

| Inflammatory Response | Nitrite and Lactate Dehydrogenase Release | Suppression of release from vascular smooth muscle cells nih.gov |

Advanced Computational and Theoretical Chemistry Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding how S-ethylisothiourea interacts with its biological targets, primarily the nitric oxide synthase (NOS) enzyme family. These methods allow for the visualization and analysis of binding events, conformational preferences, and the stability of the resulting protein-ligand complex.

Predictive docking studies are computational techniques used to forecast the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For S-ethylisothiourea, these studies focus on its interaction with the active site of the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

Docking algorithms place the S-ethylisothiourea molecule into the binding pocket of the NOS protein structure, which is typically obtained from a repository like the Protein Data Bank (PDB). The programs then calculate a score that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. These simulations consistently show that the positively charged isothiourea group of S-ethylisothiourea mimics the guanidinium (B1211019) group of the natural substrate, L-arginine. This allows it to form critical interactions with key residues in the NOS active site.

The primary interactions predicted by docking studies include:

Hydrogen Bonding: The -NH2 groups of the isothiourea moiety act as hydrogen bond donors, forming strong interactions with a conserved glutamate (B1630785) residue (Glu371 in nNOS) in the active site. This interaction is crucial for anchoring the inhibitor.

Heme Interaction: The sulfur atom of S-ethylisothiourea is positioned near the heme iron, a key component of the enzyme's catalytic center.

| Residue | Interaction Type | Interacting Group on Ligand |

|---|---|---|

| Glutamate (Glu371) | Hydrogen Bond / Salt Bridge | Isothiourea (-NH2) groups |

| Tryptophan (Trp366) | Hydrophobic (π-stacking) | Isothiourea group |

| Heme Prosthetic Group | Coordination/Proximity | Sulfur atom |

| Valine, Proline, Isoleucine | Hydrophobic | Ethyl group |

The biological activity of a small molecule like S-ethylisothiourea is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule's atoms. S-ethylisothiourea possesses several rotatable single bonds, primarily the C-S and C-C bonds of the ethyl group, which define its conformational landscape.

Computational methods, such as systematic grid scans or Monte Carlo simulations, are employed to explore this landscape. In these methods, the dihedral angles of the rotatable bonds are systematically varied, and the potential energy of each resulting conformation is calculated. This process generates a potential energy surface that reveals the most stable (lowest energy) conformers. For S-ethylisothiourea, the orientation of the ethyl group relative to the plane of the isothiourea moiety is a key determinant of conformational energy. The results typically show that staggered conformations, which minimize steric hindrance, are energetically favored over eclipsed conformations. Understanding these preferred shapes is vital, as only specific conformers may fit optimally into the enzyme's active site.

| Dihedral Angle (C-S-C-C) | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| ~180° | Anti-periplanar | 0.0 (Global Minimum) | The most stable conformation with minimal steric strain. |

| ~60° | Gauche (+) | ~0.8 - 1.5 | A higher-energy, but accessible, conformation. |

| ~-60° | Gauche (-) | ~0.8 - 1.5 | Energetically similar to the Gauche (+) state. |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.comrsc.org MD simulations calculate the forces between atoms and use them to predict their movements, providing a detailed picture of the stability of the complex and the nature of the interactions.

An MD simulation of the S-ethylisothiourea-NOS complex typically starts with the best-docked pose. This complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then proceeds for tens to hundreds of nanoseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position is monitored. A stable, low RMSD value indicates that the inhibitor remains tightly bound in the active site.

Interaction Persistence: The duration and geometry of hydrogen bonds and hydrophobic contacts identified in docking studies are analyzed to confirm their importance and stability over time.

Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

These simulations are crucial for validating docking predictions and understanding the dynamic behavior that governs the inhibitory action of S-ethylisothiourea. nih.gov

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of S-ethylisothiourea. mdpi.com These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic characteristics.

DFT is a computational method used to calculate the electronic structure of molecules with high accuracy. uobasrah.edu.iq For S-ethylisothiourea, DFT calculations can determine several key electronic properties that dictate its chemical behavior and interaction with biological targets.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For S-ethylisothiourea, the MEP map highlights the positive potential around the hydrogen atoms of the isothiourea group, confirming this region's role as a hydrogen bond donor and its importance in binding to the negatively charged glutamate residue in the NOS active site.

Atomic Charges: DFT can calculate the partial charge on each atom, providing quantitative insight into the molecule's polarity and sites prone to electrostatic interactions.

| Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~5.0 to 6.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~3.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

Note: Values are representative and can vary based on the specific DFT functional and basis set used.

A powerful application of DFT is the prediction of spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net Comparing these calculated spectra with experimental data serves as a stringent test of the computed molecular structure and provides a deeper understanding of the molecule's bonding environment.

Vibrational Analysis: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within S-ethylisothiourea. For example, the calculated frequencies for the N-H stretches, C=N stretch of the isothiourea core, and C-S stretch can be correlated with specific peaks in an experimental IR spectrum. This correlation helps to confirm the molecular structure and provides insight into bond strengths.

NMR Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. The accuracy of modern DFT methods allows for reliable prediction of these shifts, aiding in the assignment of complex experimental NMR spectra and confirming the connectivity and electronic environment of the atoms within the molecule.

These computational spectroscopic analyses are invaluable for structural elucidation and for understanding how the electronic structure changes upon binding to a biological target. core.ac.uk

Computational Approaches to Reaction Mechanism and Stability

Computational chemistry provides a powerful lens through which the intricacies of reaction mechanisms and molecular stability can be explored at the atomic level. For S-ethylisothiourea hydroiodide, theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound insights into its formation and intermolecular behavior. These computational approaches allow for the mapping of reaction pathways and the quantification of energetic barriers, providing a detailed understanding that complements experimental observations.

Transition State Analysis of Synthetic Routes

The synthesis of this compound typically proceeds via the S-alkylation of thiourea (B124793) with ethyl iodide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Computational analysis of this synthetic route focuses on identifying the transition state (TS), a fleeting, high-energy geometry that reactants must pass through to become products.

Reaction Coordinate and Transition State Geometry:

The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of ethyl iodide. The reaction coordinate is primarily defined by the breaking of the C-I bond and the formation of the S-C bond.

Reactants: Thiourea and Ethyl Iodide

Transition State: A pentacoordinate carbon center where the sulfur atom is forming a bond and the iodine atom is simultaneously breaking its bond.

Products: S-ethylisothiourea cation and Iodide anion.

Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), are employed to locate and characterize the transition state. Frequency calculations are crucial to confirm the nature of the stationary point; a genuine transition state is characterized by a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate.

Activation Energy and Reaction Energetics:

The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Computational studies can provide quantitative estimates of these energy barriers.

Below is an illustrative data table summarizing typical energetic parameters that would be calculated for the S-alkylation of thiourea with ethyl iodide in both the gas phase and in a polar solvent, which is more representative of experimental conditions.

| Parameter | Gas Phase (Calculated) | Polar Solvent (Calculated, PCM) |

|---|---|---|

| Activation Energy (ΔE‡, kcal/mol) | 15.8 | 22.5 |

| Enthalpy of Activation (ΔH‡, kcal/mol) | 15.2 | 21.9 |

| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | 28.1 | 32.7 |

| Reaction Energy (ΔErxn, kcal/mol) | -25.3 | -15.1 |

Note: The values in this table are representative examples based on computational studies of similar SN2 reactions and are intended for illustrative purposes. The inclusion of a polarizable continuum model (PCM) in solvent calculations typically shows an increase in the activation barrier due to the stabilization of the charged reactants, which can be more significant than the stabilization of the more charge-diffuse transition state.

Energetic Landscape of Molecular Interactions

Beyond the synthesis, computational chemistry is invaluable for understanding the non-covalent interactions that dictate the stability and crystal packing of this compound. The energetic landscape is a multi-dimensional surface that describes the potential energy of the system as a function of its geometry. Minima on this surface correspond to stable conformations and arrangements.

Intermolecular Forces:

The primary intermolecular forces at play in the crystal lattice of this compound include:

Ion-Pairing: The strong electrostatic attraction between the S-ethylisothiouronium cation and the hydroiodide anion is the dominant force.

Hydrogen Bonding: The N-H groups of the isothiouronium cation act as hydrogen bond donors, forming interactions with the iodide anion (N-H···I) and potentially with other surrounding cations.

Computational Modeling of Intermolecular Interactions:

Quantum chemical methods can be used to calculate the interaction energies between molecular pairs or within a crystal unit cell. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize specific non-covalent interactions, like hydrogen bonds, by analyzing the electron density topology.

An illustrative table of calculated interaction energies for different molecular pairs within a hypothetical crystal structure of this compound is presented below. These values are typically obtained from high-level ab initio or DFT calculations.

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| S-ethylisothiouronium+ ··· I- | Ion-Pairing | -95.8 |

| (N-H) ··· I- | Hydrogen Bond | -8.2 |

| Cation ··· Cation | Electrostatic Repulsion / van der Waals | +2.5 |

Note: These interaction energies are hypothetical and serve to illustrate the relative strengths of the different types of intermolecular forces present. The actual values would be dependent on the specific crystal packing and the computational method employed.

Application As a Pharmacological Probe in Pre Clinical Research Models

Utilization in In Vitro Enzyme and Cell-Based Assays

In vitro models provide a controlled environment to dissect the specific molecular interactions and cellular consequences of NOS inhibition by S-ethylisothiourea. These assays are fundamental for characterizing its inhibitory profile and observing its functional effects on isolated cells.

The inhibitory potency of S-ethylisothiourea against the different isoforms of nitric oxide synthase (NOS) has been quantified to understand its activity and relative selectivity. The inhibition constant (Ki) is a measure of the compound's binding affinity to the enzyme, with lower values indicating higher potency.

S-ethylisothiourea has been identified as a potent, competitive inhibitor of human NOS isoforms. nih.gov In one key study, its Ki values against the human inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes were determined to be in the nanomolar range, highlighting its strong inhibitory action. nih.gov The compound was also found to be a particularly potent inhibitor of the mouse iNOS isoform. nih.gov Unlike some other NOS inhibitors, the inhibitory action of S-ethylisothiourea was not found to be time-dependent. nih.gov

| Compound Name | Target Enzyme | Species | Inhibitory Potency (Ki) |

|---|---|---|---|

| S-ethylisothiourea | Inducible Nitric Oxide Synthase (iNOS) | Human | 17 nM |

| S-ethylisothiourea | Endothelial Nitric Oxide Synthase (eNOS) | Human | 36 nM |

| S-ethylisothiourea | Neuronal Nitric Oxide Synthase (nNOS) | Human | 29 nM |

| S-ethylisothiourea | Inducible Nitric Oxide Synthase (iNOS) | Mouse | 5.2 nM |

Functional assays in cell lines are crucial for understanding the physiological effects of inhibiting NO production. S-ethylisothiourea has been effectively used as a probe in various cell-based models, particularly those involving inflammatory responses where the inducible NOS (iNOS) isoform is upregulated.

In macrophage cell lines, such as murine J774.2 and RAW264.7, which are commonly used to model inflammation, S-ethylisothiourea has demonstrated potent inhibition of iNOS activity. nih.gov These cells, when stimulated with agents like bacterial lipopolysaccharide (LPS), produce large quantities of nitric oxide. The addition of S-ethylisothiourea to the cell culture effectively suppresses this NO production. For instance, studies have confirmed its ability to inhibit the formation of nitrite (B80452) (a stable metabolite of NO) in RAW264.7 cells.

Furthermore, S-ethylisothiourea has been used to probe the consequences of NO overproduction in other cell types. In rat vascular smooth muscle cells treated with interleukin-1β and forskolin (B1673556) to induce NO release, S-ethylisothiourea was shown to suppress the release of nitrite more potently than other NOS inhibitors like N(G)-monomethyl-L-arginine (L-NMA) and N(G)-nitro-L-arginine (L-NNA).

Application in Ex Vivo Organ and Tissue Preparations

Ex vivo studies on isolated organs and tissues form a bridge between in vitro assays and in vivo animal models. These preparations allow for the investigation of drug effects in a more complex, multicellular environment while maintaining experimental control.

S-ethylisothiourea has been utilized as a pharmacological probe in studies involving isolated vascular tissues to investigate the role of nitric oxide in regulating vascular tone and reactivity. In models of splanchnic artery occlusion shock, aortic rings isolated from shocked rats exhibit a marked hyporeactivity to vasoconstrictors like phenylephrine. Research has shown that the in vitro addition of S-ethylisothiourea (referred to as Ethyl-TU) at a concentration of 2 µM to these endothelium-denuded aortic rings successfully restored their contractile responsiveness to phenylephrine. This application demonstrates the compound's utility in exploring how NOS inhibition can reverse vascular dysfunction in pathophysiological states characterized by excessive NO production.

While S-ethylisothiourea is a known potent inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), specific studies detailing its application as a pharmacological probe in functional assays using excised neural tissue homogenates are not prominently featured in the reviewed scientific literature. Research on brain homogenates often focuses on measuring endogenous NOS activity in various disease models, but the use of S-ethylisothiourea as an external tool in these specific preparations is less documented. researchgate.net

Mechanistic Studies in In Vivo Animal Models

In vivo studies are essential for understanding the systemic effects of NOS inhibition and the role of nitric oxide in complex disease processes. S-ethylisothiourea has been employed in various animal models to elucidate the mechanistic contribution of NO to different pathologies.

One significant area of application is in models of shock and sepsis, where overproduction of NO by iNOS leads to severe hypotension and vascular collapse. In a rat model of splanchnic artery occlusion (SAO) shock, intravenous administration of S-ethylisothiourea significantly improved mean arterial blood pressure and increased survival time and rate. Similarly, in rabbits treated with lipopolysaccharide (LPS) to induce a state resembling septic shock, S-ethylisothiourea administration helped to recover lowered blood pressure. Another study in a porcine model of live streptococcal-induced shock found that an infusion of a related isothiourea, aminoethyl-isothiourea (AE-ITU), prolonged survival, prevented hypotension, and improved organ perfusion.

The compound has also been used to probe the role of iNOS in inflammation-induced changes in vascular function. For example, in mice, S-ethylisothiourea was used to evaluate the inhibition of plasma extravasation in the skin induced by proinflammatory stimuli, demonstrating its utility as a specific inhibitor for iNOS in vivo.

Investigation of Cardiovascular and Renal Hemodynamics

S-ethylisothiourea has been used in animal models to study the role of nitric oxide in the regulation of blood pressure and regional blood flow. In models of splanchnic artery occlusion shock, administration of S-ethylisothiourea improved mean arterial blood pressure and survival time. nih.gov These studies highlight the detrimental role of excessive NO production in the cardiovascular collapse associated with shock states.

While direct studies on the effects of S-ethylisothiourea on renal hemodynamics are limited, research on other NOS inhibitors in models of sepsis has shown that non-selective NOS inhibition can normalize renal blood flow. fishersci.com However, this does not always translate to an improvement in renal function, as measured by creatinine (B1669602) clearance. fishersci.com This suggests a complex role for NO in the regulation of renal function during systemic inflammation.

Table 1: Cardiovascular Effects of S-ethylisothiourea in a Rat Model of Splanchnic Artery Occlusion (SAO) Shock

| Parameter | Sham | SAO Shock | SAO Shock + S-ethylisothiourea |

| Survival Time (min) | >120 | 76 ± 10 | Increased |

| Mean Arterial Pressure (mmHg) | Normal | Decreased | Improved |

| Vascular Reactivity to Phenylephrine | Normal | Hyporeactive | Restored |

Data compiled from studies on the effects of S-ethylisothiourea in animal models of shock. nih.gov

Exploration of Inflammatory and Immune Responses

The inducible isoform of nitric oxide synthase (iNOS) is a key component of the inflammatory and immune response. It is expressed in various immune cells, such as macrophages, and produces large amounts of NO upon stimulation by pro-inflammatory cytokines. This high output of NO is involved in host defense but can also contribute to tissue damage in chronic inflammatory and autoimmune conditions.

S-ethylisothiourea has been used as a pharmacological probe to investigate the role of iNOS-derived NO in inflammation. In a mouse model of skin inflammation, low doses of S-ethylisothiourea were shown to inhibit plasma extravasation induced by lipopolysaccharide (LPS), a potent inducer of iNOS. nih.gov In cultured vascular smooth muscle cells, S-ethylisothiourea suppressed the release of nitrite (a stable metabolite of NO) and cellular injury induced by the pro-inflammatory cytokine interleukin-1 beta. nih.gov

The immunomodulatory effects of isothiourea compounds also extend to influencing T-cell responses. While direct studies with S-ethylisothiourea on T-cell proliferation are not extensively detailed in the provided search results, other immunomodulators from the isothiourea class, such as levamisole, are known to enhance T-cell activation and proliferation. drugbank.com

Table 2: Effect of S-ethylisothiourea on Inflammatory Markers

| Model System | Inflammatory Stimulus | Measured Parameter | Effect of S-ethylisothiourea |

| Mouse Skin | Lipopolysaccharide (LPS) | Plasma Extravasation | Inhibition |

| Rat Vascular Smooth Muscle Cells | Interleukin-1 beta | Nitrite Release | Suppression |

| Rat Vascular Smooth Muscle Cells | Interleukin-1 beta | Lactate (B86563) Dehydrogenase Release | Suppression |

This table summarizes findings from pre-clinical studies on the anti-inflammatory effects of S-ethylisothiourea. nih.govnih.gov

Neuropharmacological Investigations of Related Isothiourea Compounds

While specific neuropharmacological investigations of S-ethylisothiourea are not extensively covered in the available literature, research on other isothiourea derivatives has revealed significant effects on the central nervous system. These studies provide a basis for understanding the potential neuropharmacological profile of this class of compounds.

Certain isothiourea derivatives have been synthesized and evaluated for their neuroprotective and cognition-enhancing properties. nih.govacs.org For instance, various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea have been shown to possess calcium-blocking properties and to modulate the function of glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and AMPA receptors, in neuronal cultures. nih.govacs.org Overactivation of NMDA receptors is implicated in excitotoxic neuronal injury in a variety of neurological disorders. The ability of isothiourea derivatives to block NMDA receptors suggests a potential therapeutic avenue for conditions associated with excitotoxicity. orgsyn.org

Furthermore, some isothiourea derivatives are being investigated as cognition enhancers. nih.govacs.org The modulation of glutamatergic neurotransmission is a key strategy in the development of nootropic agents. The findings with related isothiourea compounds suggest that S-ethylisothiourea and its analogs may warrant further investigation for their potential effects on neuronal function and their utility as probes in neuropharmacological research.

Structural Biology and Biophysical Characterization

X-ray Crystallography of S-Ethylisothiourea Hydroiodide Complexes

X-ray crystallography has been a pivotal technique in visualizing the binding mode of S-ethylisothiourea within the active site of its target enzymes. This method provides a static, high-resolution picture of the ligand-protein complex, revealing the precise orientation of the inhibitor and the key intermolecular interactions that stabilize the bound state.

Elucidation of Ligand-Protein Co-crystal Structures

A significant breakthrough in understanding the inhibitory mechanism of S-ethylisothiourea was the determination of the co-crystal structure of S-ethylisothiourea (SEITU) in complex with the catalytic domain of human inducible nitric oxide synthase (iNOS). glycopedia.eu The structure, deposited in the Protein Data Bank (PDB) with the accession code 4NOS, was resolved to a resolution of 2.25 Å. glycopedia.eu

This crystallographic study revealed that S-ethylisothiourea binds in a narrow cleft within the larger active-site cavity of iNOS, which also accommodates the heme and tetrahydrobiopterin (B1682763) cofactors. glycopedia.eu The successful co-crystallization and structure determination provided a foundational model for analyzing the specific molecular interactions driving the inhibition of iNOS by this class of compounds.

Table 1: Crystallographic Data for S-Ethylisothiourea in Complex with Human iNOS

| Parameter | Value |

| PDB ID | 4NOS |

| Resolution (Å) | 2.25 |

| R-Value Work | 0.199 |

| R-Value Free | 0.289 |

| Method | X-RAY DIFFRACTION |

| Organism | Homo sapiens |

This table summarizes the key experimental details of the X-ray crystal structure of human inducible nitric oxide synthase in complex with S-ethylisothiourea.

Analysis of Intermolecular Interactions and Active Site Geometry

The high-resolution crystal structure of the iNOS-S-ethylisothiourea complex allows for a detailed examination of the intermolecular forces governing the binding affinity and specificity. The primary interaction anchoring S-ethylisothiourea in the active site is a strong hydrogen bond between the guanidinium-like group of the inhibitor and the carboxylate side chain of a conserved glutamate (B1630785) residue, Glu377. glycopedia.eu This interaction mimics the binding of the natural substrate, L-arginine, making S-ethylisothiourea a competitive inhibitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Dynamics

While X-ray crystallography provides a static snapshot of the bound state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the dynamics of protein-ligand interactions in solution. NMR can provide information on the binding kinetics, conformational changes, and the specific atoms involved in the interaction, offering a more dynamic picture of the binding event. Although specific NMR studies detailing the binding dynamics of this compound with its target proteins are not extensively documented in publicly available literature, the principles of NMR spectroscopy can be applied to understand how such interactions would be characterized.

Solution-State Structural Characterization of Binding Events

NMR spectroscopy can be used to confirm the binding of a ligand to a protein and to determine the dissociation constant (Kd) of the complex. Techniques such as chemical shift perturbation mapping, where changes in the chemical shifts of protein or ligand signals are monitored upon titration, can provide quantitative information about the binding affinity. For a weak to moderately binding inhibitor like S-ethylisothiourea, these experiments would likely be in the fast exchange regime on the NMR timescale, where the observed chemical shifts are a population-weighted average of the free and bound states.

Ligand-Observed and Protein-Observed NMR for Interaction Mapping

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR are particularly well-suited for studying the binding of small molecules like S-ethylisothiourea to large protein targets. In an STD NMR experiment, saturation is transferred from the protein to the bound ligand, and the signals of the ligand protons that are in close proximity to the protein are enhanced. This allows for the mapping of the binding epitope of the ligand, identifying which parts of the molecule are in direct contact with the protein. For S-ethylisothiourea, an STD NMR experiment would be expected to show strong signals for the ethyl and thiourea (B124793) protons, confirming their interaction with the iNOS active site. This technique has been successfully used to detect the binding of other small molecules, such as glutathione, to iNOS. nih.gov

Protein-Observed NMR: In protein-observed NMR experiments, the protein is typically isotopically labeled (e.g., with 15N or 13C), and changes in the protein's NMR spectrum upon ligand binding are monitored. The most common experiment is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a fingerprint of the protein's amide groups. Upon binding of S-ethylisothiourea, specific residues in the iNOS active site would experience a change in their chemical environment, leading to perturbations (chemical shift changes or line broadening) in their corresponding peaks in the HSQC spectrum. By assigning these changing peaks to specific amino acid residues, the binding site of the inhibitor on the protein can be mapped. This would provide complementary information to the X-ray crystal structure, confirming the key residues involved in the interaction, such as Glu377, and potentially revealing subtle conformational changes in solution.

Emerging Research Frontiers and Non Biological Applications

Development of Novel Isothiourea-Based Chemical Tools

The isothiourea moiety serves as a versatile platform for the design of new chemical probes and reagents. Researchers are actively modifying this core structure to create tools with enhanced precision and utility for biological and chemical research.

A primary focus in the development of isothiourea-based tools is the enhancement of their selectivity and potency toward specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that strategic modifications to the isothiourea scaffold can significantly impact its inhibitory activity. For instance, the introduction of an electron-withdrawing group at the para-position of a benzene (B151609) ring attached to the thiourea (B124793) structure has been shown to be beneficial for enhancing inhibitory activity against enzymes like E. coli β-glucuronidase (EcGUS) nih.gov.

One innovative approach involves creating hybrid molecules that combine the isothiourea scaffold with other pharmacologically active structures. Researchers have synthesized adamantane-linked isothiourea derivatives, which have demonstrated potent broad-spectrum antibacterial activity and moderate activity against the pathogenic fungus Candida albicans acs.org. In vitro assays also revealed that a 4-bromobenzyl analogue displayed significant anti-proliferative activity against five human cancer cell lines, with IC₅₀ values under 30 μM, highlighting the potential of combining adamantane (B196018) and isothiourea moieties to create promising chemotherapeutic scaffolds acs.org.

Furthermore, the isothiourea core is being utilized in the field of asymmetric organocatalysis. Chiral isothiourea catalysts can be combined with photocatalysts to drive enantioselective reactions. rsc.org This methodology allows for the synthesis of complex, enantioenriched molecules, such as γ-lactams, which are prevalent structures in natural and synthetic products rsc.org. This approach merges tertiary amine isothiourea catalysis with asymmetric photochemistry, expanding the synthetic potential to include radical reactivity and create architecturally complex chiral compounds in a single step iciq.es.

Table 1: Examples of Isothiourea Derivatives and Their Enhanced Potency

| Derivative Class | Modification Strategy | Target/Application | Observed Enhancement |

|---|---|---|---|

| Adamantane-linked Isothioureas | Hybridization with adamantane moiety | Antimicrobial / Anti-proliferative | Potent broad-spectrum antibacterial activity and notable anti-proliferative effects against human cancer cell lines. acs.org |

| Phenyl (Thio)urea Derivatives | Introduction of electron-withdrawing groups | Enzyme Inhibition (EcGUS) | Increased inhibitory potency compared to parent compounds. nih.gov |

| Chiral Isothiourea Catalysts | Combination with photocatalysis | Asymmetric Synthesis | Generation of complex chiral molecules with good yields and high enantioselectivity. rsc.org |

For isothiourea-based compounds to be effective tools in biological research, particularly in in vivo studies, their pharmacokinetic profiles—encompassing absorption, distribution, metabolism, and excretion—must be optimized. A key strategy for achieving this is through structural modification. Adding specific functional groups and lipophilic moieties to the thiourea structure can improve its bioactivity, selectivity, and pharmacokinetic properties biointerfaceresearch.com.

Macrocyclization is another powerful strategy being explored to enhance the drug-like properties of various chemical scaffolds, including those related to isothioureas nih.govresearchgate.net. This approach involves constraining the molecule into a cyclic structure, which can lead to improved membrane permeability and oral bioavailability while maintaining high affinity and selectivity for the target nih.govresearchgate.net. While not yet widely reported specifically for S-ethylisothiourea, this technique represents a promising avenue for future research to convert potent isothiourea-based inhibitors into more effective in vivo chemical probes. The goal of these modifications is to create compounds that can be effectively utilized in living systems to study biological processes with greater precision.

Exploration of Unconventional Biological Targets

While S-ethylisothiourea is well-documented as a potent inhibitor of nitric oxide synthase (NOS) nih.gov, ongoing research has identified a range of unconventional biological targets for its derivatives. This expansion of the target landscape opens new avenues for therapeutic intervention and biological investigation.

Isothiourea derivatives have been synthesized and evaluated as potent neuroprotective and cognition-enhancing agents. For example, various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea have been studied for their calcium-blocking properties and their effects on N-methyl-d-aspartate (NMDA) receptors, suggesting potential applications in neurological disorders acs.org.

In the realm of oncology and infectious diseases, novel thiourea derivatives have shown significant promise. Research has demonstrated that these compounds can inhibit the growth of multiple cancer cell lines and act as antibacterial agents acs.orgmdpi.com. The versatility of the thiourea scaffold allows it to be modified to target a wide array of enzymes and receptors involved in carcinogenesis and microbial survival biointerfaceresearch.comnih.gov. For instance, certain thiourea derivatives have been specifically designed and synthesized as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme implicated in the gastrointestinal side effects of some medications nih.gov.

Table 2: Unconventional Biological Targets of Isothiourea Derivatives

| Derivative | Unconventional Target | Potential Application | Reference Finding |

|---|---|---|---|

| 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea salts | Calcium Channels / NMDA Receptors | Neuroprotection, Cognition Enhancement | Demonstrated Ca-blocking properties and effects on NMDA receptors in rat neurons. acs.org |

| Adamantane-linked isothioureas | Proliferative Pathways in Cancer Cells | Oncology | Showed anti-proliferative activity against five human cancer cell lines. acs.org |

| Substituted (thio)urea derivatives | E. coli β-glucuronidase (EcGUS) | Gastrointestinal Protectant | Exhibited promising inhibitory effects on EcGUS, with one compound acting as an uncompetitive inhibitor. nih.gov |

| Novel thiourea derivatives | Bacterial Targets | Antibacterial Agents | Demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. mdpi.com |

Integration within Advanced Materials Science

The chemical properties of isothiourea derivatives are being harnessed for applications beyond biology, particularly in the field of materials science. Their ability to interact with and passivate surfaces makes them suitable candidates for enhancing the performance of advanced optoelectronic devices.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by defects at the interfaces between material layers researchgate.net. Interface engineering has emerged as a critical strategy to mitigate these issues unipv.itosti.gov. Isothiourea-based molecules have been successfully employed to modify the "buried" interface between the electron transport layer (commonly tin oxide, SnO₂) and the perovskite absorber layer rsc.org.

In one study, two isothiourea bridge molecules, S-carboxyethyl isothiourea hydrochloride (CESC) and S-[2-(dimethylamino) ethyl] isothiourea dihydrochloride (B599025) (DASC), were used to passivate this interface. The application of these molecules led to a significant improvement in the power conversion efficiency of the solar cells. Compared to a control device with an efficiency of 17.20%, the devices modified with DASC and CESC achieved efficiencies of 18.75% and 19.04%, respectively. Furthermore, the treated cells showed greatly enhanced stability, retaining over 89% of their initial efficiency after 1000 hours in a high-humidity environment rsc.org.

The effectiveness of isothiourea derivatives in improving PSC performance stems from their ability to perform "dual-functional passivation" rsc.org. The mechanism involves addressing two key types of defects that cause non-radiative carrier recombination, a process that reduces device efficiency.

First, oxygen-related defects, such as oxygen vacancies within the SnO₂ lattice, are a primary source of recombination. The isothiourea molecules can effectively fill these vacancies, passivating the SnO₂ surface rsc.org. Second, defects on the perovskite side, such as undercoordinated lead ions (Pb²⁺), also act as recombination centers and facilitate ion migration, which degrades the material. The functional groups on the isothiourea molecules can bind to these uncoordinated ions, neutralizing their detrimental effects rsc.org.

This dual-action passivation inhibits non-radiative recombination and improves the transport of charge carriers across the interface, leading directly to the observed enhancements in both the efficiency and long-term stability of the solar cells rsc.org. This mechanistic understanding provides a rational basis for the design of new and even more effective passivation agents for future optoelectronic applications rsc.org.

Future Directions in Multidisciplinary Research

The unique chemical architecture of S-ethylisothiourea hydroiodide, an isothiouronium salt, positions it as a versatile building block for a multitude of future research endeavors that span across several scientific disciplines. While its biological activities have been a primary focus, its potential in non-biological applications, particularly in materials science, catalysis, and nanotechnology, represents a burgeoning field of investigation. The convergence of these disciplines is expected to unlock novel applications and technologies driven by the distinct properties of the S-ethylisothiourea cation and the influence of its hydroiodide counter-ion.

Future multidisciplinary research is anticipated to harness the reactivity of the isothiouronium group for the development of advanced functional materials. The presence of sulfur and multiple nitrogen atoms makes this compound an intriguing candidate for integration into polymer backbones and as a precursor for the synthesis of specialized nanomaterials.

In the realm of catalysis , isothiouronium salts are recognized for their ability to act as potent organocatalysts. acs.org Building on this, this compound could be explored as a catalyst in a variety of organic transformations. Its potential lies in the formation of reactive intermediates that can facilitate complex molecular constructions. Future research may focus on designing catalytic systems where the S-ethylisothiourea cation plays a key role in asymmetric synthesis, a critical area in the development of pharmaceuticals and fine chemicals. The exploration of its catalytic activity in reactions such as Michael additions, cycloadditions, and acyl transfer reactions could lead to more efficient and environmentally benign synthetic routes. researchgate.net

A significant avenue for future research is the development of novel polymeric materials . Polyisothioureas, a class of sulfur-containing polymers, are envisioned to exhibit a range of interesting properties. cjps.org this compound can serve as a valuable monomer or precursor in the synthesis of such polymers. The resulting materials could possess unique thermal, optical, and mechanical properties, making them suitable for specialized applications. For instance, the incorporation of the isothiourea moiety could enhance the refractive index of polymers for optical applications or improve the thermal stability of engineering plastics. The facile synthesis of polyisothioureas through methods like alternating copolymerization of aziridines and isothiocyanates opens up possibilities for creating a diverse library of polymers with tunable properties. cjps.org

| Potential Research Area | Focus of Investigation | Anticipated Outcome |

| Organocatalysis | Asymmetric synthesis, Michael additions, cycloadditions | Development of efficient and stereoselective catalytic systems |

| Polymer Chemistry | Synthesis of polyisothioureas and other sulfur-containing polymers | Creation of novel functional materials with tunable properties |

| Nanomaterials Science | Precursor for metal sulfide (B99878) and carbon-based nanomaterials | Synthesis of nanoparticles with controlled size and morphology for electronic and catalytic applications |

| Supramolecular Chemistry | Anion recognition and sensing | Design of novel sensors for environmental and industrial monitoring |

The field of nanomaterials science offers another promising frontier for this compound. Organosulfur compounds are increasingly being used as precursors for the synthesis of metal sulfide nanocrystals and other nanomaterials. researchgate.net The thermal decomposition of this compound under controlled conditions could provide a route to sulfur-containing nanoparticles, such as cadmium sulfide or zinc sulfide quantum dots, which have applications in optoelectronics and bio-imaging. Furthermore, its structure could be leveraged in the template-assisted synthesis of nanostructured materials, where the isothiouronium salt directs the assembly of other components into well-defined architectures.

Moreover, the ability of thiouronium salts to participate in hydrogen bonding and act as anion receptors opens up possibilities in supramolecular chemistry and sensor technology . semanticscholar.org Future research could focus on the design of receptors based on the S-ethylisothiourea scaffold for the selective recognition and sensing of environmentally or industrially relevant anions. The development of such sensors could have a significant impact on pollution monitoring and process control.

Q & A

Q. What are the recommended synthesis protocols for S-ethylisothiourea hydroiodide in laboratory settings?

To synthesize this compound, researchers should:

- Conduct reactions in a controlled environment (e.g., inert atmosphere) to prevent oxidation or hydrolysis.

- Use stoichiometric ratios of ethylisothiourea and hydroiodic acid, with precise pH monitoring to avoid side reactions.

- Purify the product via recrystallization in ethanol or methanol, followed by vacuum drying to remove residual solvents.

- Validate purity using melting point analysis and HPLC (≥98% purity threshold) .

Safety Note: Wear PPE (gloves, goggles) and handle hydroiodic acid in fume hoods due to its corrosive nature .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What safety precautions are critical when handling this compound?

- Store in airtight containers at 2–8°C to prevent iodide oxidation.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- Avoid skin contact; use double-gloving and emergency eyewash stations .

Advanced Research Questions

Q. What methodologies are employed to investigate the reaction mechanisms involving this compound as a reagent or catalyst?

- Kinetic Studies: Use stopped-flow spectroscopy to monitor intermediate formation rates under varying temperatures (Arrhenius plot analysis).

- Isotopic Labeling: Replace with to track iodide participation in redox reactions via gamma spectroscopy.

- Computational Modeling: Apply DFT (Density Functional Theory) to simulate transition states and verify experimental activation energies .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Systematic Replication: Reproduce experiments using identical conditions (solvent, temperature, purity).

- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers caused by procedural variability.

- Environmental Controls: Document ambient humidity and oxygen levels, as iodide salts are hygroscopic and prone to oxidation .

Q. What advanced spectroscopic techniques are suitable for analyzing the crystalline structure of this compound complexes?

- Single-Crystal XRD: Resolve atomic coordinates with high precision (e.g., space group P b c a, cell parameters: a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) .

- Solid-State NMR: Study -labeled samples to observe hydrogen bonding networks.

- Raman Spectroscopy: Detect low-frequency modes (<500 cm) to confirm iodide ion interactions.

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility when synthesizing this compound derivatives?

- Protocol Standardization: Publish detailed synthetic steps (molar ratios, stirring times) in supplementary materials.

- Interlab Validation: Collaborate with independent labs to cross-verify yields and characterization data.

- Open Data Sharing: Deposit raw XRD files and NMR spectra in public repositories (e.g., Crystallography Open Database) .

Q. How should researchers address conflicting biological activity data in studies using this compound?

- Dose-Response Analysis: Test compound efficacy across a logarithmic concentration range (e.g., 1 nM–10 mM).

- Cell Line Authentication: Use STR profiling to confirm model organism integrity.

- Control Experiments: Include thiourea analogs to isolate hydroiodide-specific effects .

Interdisciplinary Applications

Q. What interdisciplinary approaches leverage this compound’s properties for materials science or pharmacology?

- Coordination Chemistry: Synthesize iodide-bridged metal complexes for catalytic applications (e.g., Pd-catalyzed cross-coupling).

- Drug Delivery Systems: Encapsulate the compound in liposomes to enhance bioavailability in in vivo studies (reference FDA guidance on liposomal formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.